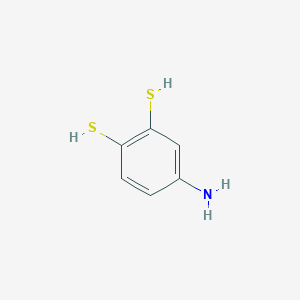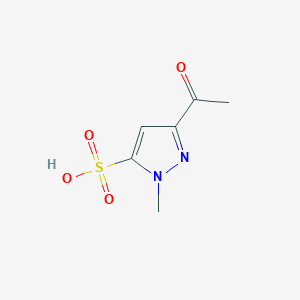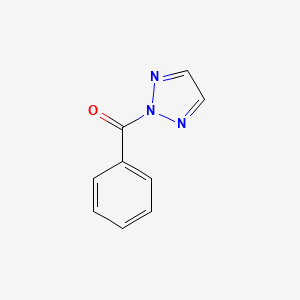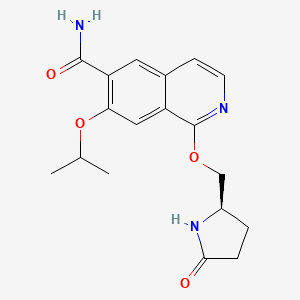![molecular formula C8H7ClN2O B12867626 (3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B12867626.png)
(3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol is an organic compound with the chemical formula C8H7ClN2O. It is a solid substance that appears white to light yellow in color . This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological properties, including antimicrobial, antiviral, and anti-inflammatory activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol typically involves a two-step one-pot method. This method starts with the reaction of heterocyclic amines, such as 2-aminopyridine, with N,N-dimethylformamide dimethyl acetate (DMF-DMA) to produce intermediates in near quantitative yields. These intermediates are then condensed with active electrophiles like ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone in the same flask without isolation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the described synthetic route provides a practical approach for large-scale synthesis due to its simplicity and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various halogenated derivatives .
Applications De Recherche Scientifique
(3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in biological studies.
Medicine: Its anti-inflammatory and antiparasitic activities are being explored for potential therapeutic applications.
Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of (3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol involves its interaction with specific molecular targets and pathways. It acts as a ligand for major inhibitory neurotransmitter receptors, which may explain its anticonvulsant and anti-inflammatory effects . The compound’s ability to inhibit DNA oxidation and quench radicals also contributes to its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol
- (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
- (8-Chloroimidazo[1,2-a]pyridin-6-yl)methanol
Uniqueness
(3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol is unique due to its specific substitution pattern, which imparts distinct biological properties. Compared to other similar compounds, it exhibits a broader range of activities, including antimicrobial, antiviral, and anti-inflammatory effects .
Propriétés
Formule moléculaire |
C8H7ClN2O |
|---|---|
Poids moléculaire |
182.61 g/mol |
Nom IUPAC |
(3-chloroimidazo[1,2-a]pyridin-8-yl)methanol |
InChI |
InChI=1S/C8H7ClN2O/c9-7-4-10-8-6(5-12)2-1-3-11(7)8/h1-4,12H,5H2 |
Clé InChI |
INVCBCVFAPJYMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=CN=C2C(=C1)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methoxy-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B12867554.png)

![1-{5-[3-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12867568.png)
![Quinoline, 3-[(trifluoromethyl)thio]-](/img/structure/B12867570.png)
![7-Bromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12867572.png)


![4-Formylbenzo[d]oxazole-2-carboxamide](/img/structure/B12867586.png)

![((3AS,4R,6S,7R,7aS)-7-acetoxy-2,2-dimethyl-6-(phenylthio)tetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methyl acetate](/img/structure/B12867593.png)



